molecular formula C9H8N2O2 B12972295 1h-Pyrrolo[3,2-b]pyridine-5-acetic acid

1h-Pyrrolo[3,2-b]pyridine-5-acetic acid

Cat. No.: B12972295
M. Wt: 176.17 g/mol
InChI Key: SZQHCGXYBZUSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridine-5-acetic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with an acetic acid substituent at position 5. This structure places it within the broader class of pyrrolopyridines, which are recognized for their pharmaceutical relevance due to their ability to mimic indole alkaloids and interact with biological targets .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H,5H2,(H,12,13)

InChI Key

SZQHCGXYBZUSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Precursors under Acidic or Basic Conditions

One common synthetic approach involves the cyclization of appropriately substituted precursors, such as 2-amino-pyrrole derivatives, with carbonyl or nitrile compounds under acidic or basic conditions. This method typically uses acetic acid as a solvent and may require refluxing for several hours to achieve cyclization and ring closure, forming the fused pyrrolopyridine system.

  • Reaction conditions: Reflux in acetic acid, catalytic hydrochloric acid or Lewis acids, 4–8 hours.
  • Yield: Moderate to high, depending on precursor purity and reaction time.
  • Notes: Acid strength and solvent polarity significantly influence cyclization efficiency and product purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling techniques, such as Suzuki or Buchwald-Hartwig reactions, are widely employed to construct the pyrrolopyridine framework and introduce aryl or alkyl substituents. These methods enable the coupling of halogenated pyrrolopyridine intermediates with boronic acids or amines, facilitating the formation of the 5-acetic acid side chain or other functional groups.

  • Typical catalysts: Pd(PPh3)4, Pd(OAc)2 with phosphine ligands.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane.
  • Conditions: 80–125 °C, inert atmosphere (N2), reaction times 0.5–6 hours.
  • Advantages: High regioselectivity, functional group tolerance, scalability.

Multi-Step Synthesis via N-Oxide Intermediates

A detailed synthetic route involves the preparation of 2-bromo-5-methylpyridine-1-oxide, followed by nitration, condensation with N,N-dimethylformamide dimethyl acetal, and reduction to form 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediates. Subsequent cross-coupling with arylboronic acids yields substituted pyrrolopyridines, which can be further functionalized to introduce the acetic acid group.

  • Key steps:
    • Oxidation of 2-bromo-5-methylpyridine to N-oxide.
    • Nitration with fuming nitric acid/sulfuric acid.
    • Condensation with N,N-dimethylformamide dimethyl acetal.
    • Reduction with iron powder and acetic acid.
    • Suzuki cross-coupling with arylboronic acids.
  • Reaction times: 3–5 hours per step.
  • Purification: Silica gel chromatography, recrystallization.

Industrial Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and high yield. Automated systems allow precise control over reagent addition and reaction monitoring.

  • Advantages: Enhanced safety, reproducibility, scalability.
  • Typical conditions: Optimized for each step, often involving continuous cyclization and coupling reactions.
  • Yield: High, with purity >95% after crystallization.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Catalysts/Conditions Reaction Time Yield (%) Notes
Cyclization of 2-amino-pyrrole 2-amino-pyrrole derivatives, acetic acid Acidic (HCl) or basic conditions 4–8 hours reflux 70–85 Sensitive to acid strength and solvent
Pd-Catalyzed Cross-Coupling Halogenated pyrrolopyridine, boronic acids Pd(PPh3)4, DMF or dioxane, 80–125 °C 0.5–6 hours 75–90 High regioselectivity, functional group tolerance
Multi-step via N-oxide 2-bromo-5-methylpyridine, iron powder Nitration, reduction, Suzuki coupling 3–5 hours per step 60–80 Requires multiple purification steps
Continuous Flow Industrial Optimized precursors and catalysts Automated flow reactors Continuous >90 Scalable, reproducible, high purity

Detailed Research Findings and Analysis

  • Cyclization Efficiency: Studies show that cyclization under acidic conditions using acetic acid and catalytic HCl yields the pyrrolopyridine core efficiently, with yields up to 85% after recrystallization. The reaction mechanism involves nucleophilic attack of the amino group on the nitrile or carbonyl carbon, followed by ring closure and dehydration.

  • Cross-Coupling Optimization: Research indicates that the Pd:PPh3 catalyst system in DMF or 1,4-dioxane at 100–125 °C provides optimal conversion rates. Microwave-assisted heating can reduce reaction times significantly (e.g., from 6 hours to 30 minutes) without compromising yield or purity.

  • N-Oxide Intermediate Route: The use of N-oxide intermediates facilitates regioselective nitration and subsequent transformations. Iron powder reduction in acetic acid is a mild and effective method to convert nitro intermediates to the desired pyrrolopyridine core.

  • Industrial Application: Continuous flow synthesis allows for precise control of reaction parameters, minimizing side reactions and improving reproducibility. This method is preferred for commercial-scale production due to its efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-b]pyridine-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and synthesis data for 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid and analogous compounds:

Compound Name Ring Fusion Substituent Position Functional Group Synthesis Yield Key Properties/Safety Considerations
1H-Pyrrolo[3,2-b]pyridine-5-acetic acid [3,2-b] 5 Acetic acid Not reported Polar, potential irritant
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] 2 Carboxylic acid 95% High aqueous solubility
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] 5 (Cl), 2 (COOH) Chloro, Carboxylic acid 71% Electron-withdrawing Cl reduces yield
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde [2,3-b] 5 Aldehyde Not reported Reactive; requires ventilation
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile [3,2-c] 4 Carbonitrile Not reported Electron-withdrawing; enhances reactivity

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 10a) exhibit higher water solubility due to their polar functional groups compared to aldehydes or carbonitriles .
  • Reactivity : Aldehydes () are more electrophilic and prone to oxidation than carboxylic acids, influencing their stability and handling requirements . Carbonitriles () participate in click chemistry or nucleophilic additions, offering distinct synthetic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.